

(S)-3-Methyl-pentanoic Acid: A Technical Guide to Absolute Configuration

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Compound of Interest

Compound Name: 3-Methylpentanoic acid

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Introduction

(S)-3-methyl-pentanoic acid is a chiral carboxylic acid with a stereocenter at the third carbon position. The precise three-dimensional arrangement of the substituents around this chiral center, known as its absolute configuration, is crucial in various scientific disciplines, particularly in drug development, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the determination of the absolute configuration of (S)-3-methyl-pentanoic acid, detailing the underlying principles, experimental methodologies, and relevant data.

Cahn-Ingold-Prelog (CIP) Priority Rules and Assignment

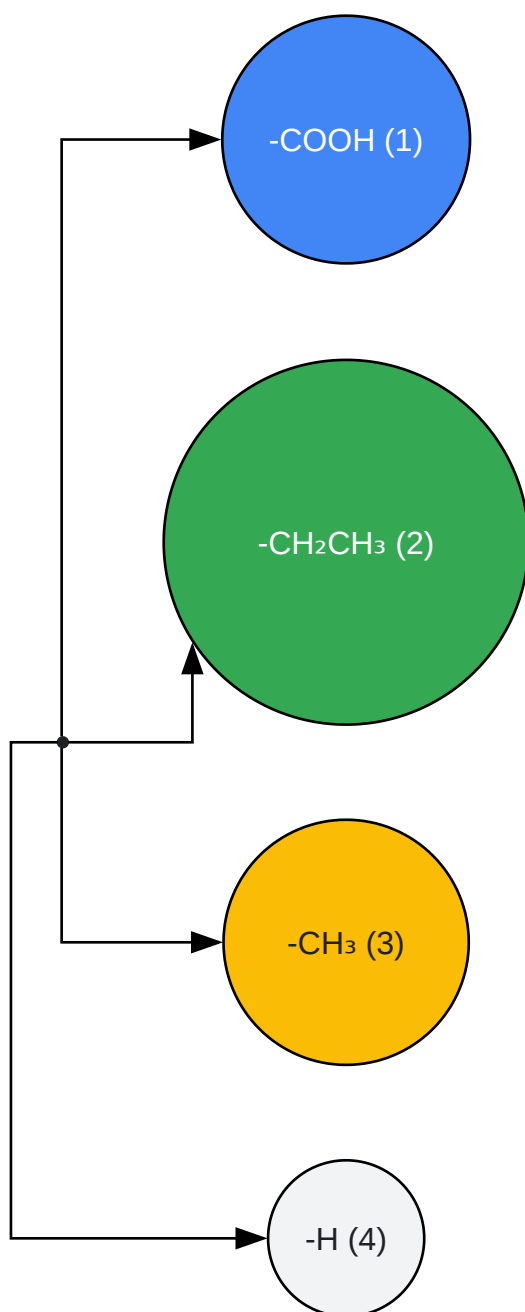
The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral carbon based on atomic number.

Assignment for (S)-3-methyl-pentanoic acid:

- Identify the chiral center: The chiral center is the carbon atom at position 3 (C3).

- Assign priorities to the substituents attached to the chiral center:
 - Priority 1: The carboxyl group (-COOH) has the highest priority as the carbon is bonded to two oxygen atoms.
 - Priority 2: The ethyl group (-CH₂CH₃) has the next highest priority.
 - Priority 3: The methyl group (-CH₃) has the third priority.
 - Priority 4: The hydrogen atom (-H) has the lowest priority.
- Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.
- Determine the direction of the remaining substituents: With the hydrogen atom in the back, the sequence from the highest priority substituent to the lowest (1 → 2 → 3) proceeds in a counter-clockwise direction. Therefore, the absolute configuration is designated as (S).

Diagram of Cahn-Ingold-Prelog Priority Assignment for (S)-3-methyl-pentanoic acid



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A diagram illustrating the priority assignment of substituents around the chiral C3 carbon of (S)-3-methyl-pentanoic acid according to the Cahn-Ingold-Prelog rules.

Experimental Determination of Absolute Configuration

The absolute configuration of a chiral molecule must be determined experimentally. Several techniques are commonly employed for this purpose.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.^{[1][2]} This technique requires the formation of a single crystal of the compound, often as a salt with a chiral resolving agent of known absolute configuration (e.g., a chiral amine). The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule, thus unambiguously establishing its absolute configuration.^[1]

Experimental Protocol Outline for X-ray Crystallography:

- **Salt Formation:** React racemic 3-methyl-pentanoic acid with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.
- **Crystallization:** Isolate one of the diastereomeric salts through fractional crystallization.
- **Data Collection:** Mount a suitable single crystal of the diastereomeric salt on a diffractometer and collect X-ray diffraction data.
- **Structure Solution and Refinement:** Solve the crystal structure to determine the three-dimensional arrangement of the atoms. The known configuration of the chiral amine allows for the assignment of the absolute configuration of the 3-methyl-pentanoic acid enantiomer.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers with distinguishable NMR spectra.^{[3][4]}

- **Chiral Derivatizing Agents (CDAs):** The carboxylic acid group of 3-methyl-pentanoic acid can be reacted with a chiral alcohol or amine of known absolute configuration to form diastereomeric esters or amides. The different spatial environments of the protons in the two diastereomers lead to different chemical shifts in the ^1H NMR spectrum, allowing for their

distinction and, in some cases, the assignment of absolute configuration based on empirical models.^[5]

- **Chiral Solvating Agents (CSAs):** In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes, leading to separate signals in the NMR spectrum.^{[6][7]} This method is non-destructive and allows for the determination of enantiomeric excess.

Experimental Protocol Outline for NMR with a Chiral Derivatizing Agent:

- **Derivatization:** React (S)-3-methyl-pentanoic acid with a chiral derivatizing agent (e.g., (R)-1-phenylethanol) in the presence of a coupling agent to form the corresponding diastereomeric ester.
- **NMR Analysis:** Acquire a high-resolution ¹H NMR spectrum of the purified diastereomeric ester.
- **Spectral Comparison:** Compare the chemical shifts of specific protons (e.g., the methyl or methine protons adjacent to the chiral center) with established models for that class of derivatives to assign the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the absolute configuration by comparing the elution order to a known standard.^[8] This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol Outline for Chiral HPLC:

- **Column Selection:** Choose a suitable chiral stationary phase column known to be effective for the separation of chiral carboxylic acids.
- **Method Development:** Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid) and flow rate to achieve baseline separation of the enantiomers.

- **Analysis:** Inject a sample of racemic 3-methyl-pentanoic acid to determine the retention times of the two enantiomers.
- **Comparison:** Inject a sample of enantiomerically enriched (S)-3-methyl-pentanoic acid and compare its retention time to that of the two peaks in the racemate to identify the peak corresponding to the (S)-enantiomer.

Synthesis and Resolution

Enantiomerically pure (S)-3-methyl-pentanoic acid can be obtained either through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary. For example, a prochiral precursor could be subjected to an enantioselective hydrogenation or alkylation reaction.

Chiral Resolution

Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.^[9] For carboxylic acids like 3-methyl-pentanoic acid, this is often achieved by forming diastereomeric salts with a chiral amine.^[10]

Experimental Protocol Outline for Chiral Resolution:

- **Salt Formation:** Dissolve racemic 3-methyl-pentanoic acid in a suitable solvent (e.g., ethanol) and add an equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine).
- **Fractional Crystallization:** Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to its lower solubility.
- **Isolation:** Isolate the crystals by filtration.
- **Liberation of the Free Acid:** Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched 3-methyl-pentanoic acid.

- Purification: Purify the (S)-3-methyl-pentanoic acid by distillation or chromatography.

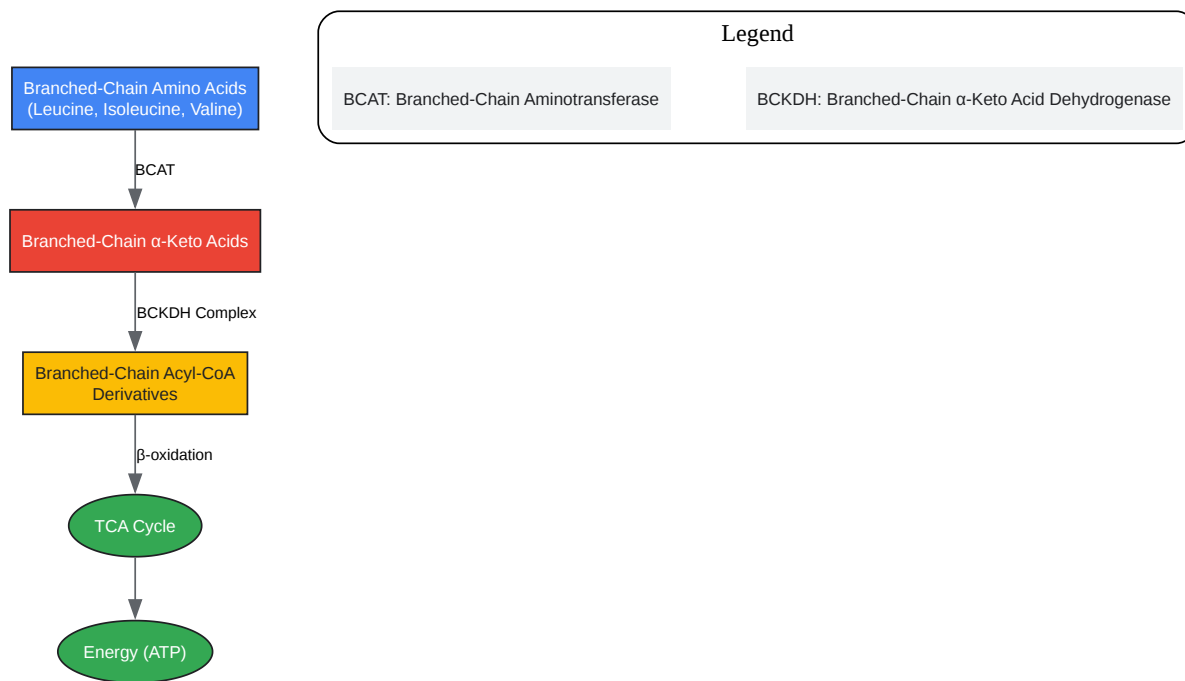
Quantitative Data

Property	Value	Conditions	Reference
Molecular Formula	C ₆ H ₁₂ O ₂	[11]	
Molecular Weight	116.16 g/mol	[11]	
CAS Number	1730-92-3	[11]	
Boiling Point (racemic)	196-198 °C	at 760 mmHg	[12]
Specific Optical Rotation	Data not available in cited sources	Requires experimental determination (e.g., c=1, CHCl ₃ , 25 °C, 589 nm)	

Biological Context: Metabolism of Branched-Chain Fatty Acids

(S)-3-methyl-pentanoic acid is a branched-chain fatty acid. In biological systems, the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine can produce structurally related branched-chain acyl-CoA derivatives.[13][14] The catabolism of isoleucine, for example, proceeds through intermediates that are structurally similar to 3-methyl-pentanoic acid. These metabolic pathways are crucial for energy production, particularly in muscle tissue.[13][15]

Diagram of a Simplified Branched-Chain Amino Acid Catabolic Pathway



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A simplified overview of the catabolism of branched-chain amino acids, which produces intermediates structurally related to 3-methyl-pentanoic acid.

Conclusion

The determination of the absolute configuration of (S)-3-methyl-pentanoic acid is a critical aspect of its chemical characterization, with significant implications for its application in research and development. While the (S) configuration is assigned based on the Cahn-Ingold-Prelog priority rules, its confirmation relies on rigorous experimental techniques. X-ray crystallography provides the most definitive assignment, while NMR spectroscopy and chiral HPLC offer valuable complementary methods for both determination and assessment of enantiomeric purity. The synthesis of enantiomerically pure (S)-3-methyl-pentanoic acid is

achievable through either asymmetric synthesis or chiral resolution of the racemate. Understanding the stereochemistry of this molecule is fundamental for elucidating its potential biological roles and for the development of stereochemically pure active pharmaceutical ingredients.

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